C12H24ClNO

Description

C₁₂H₂₄ClNO is a molecular formula representing several structurally distinct compounds, primarily chloroacetamides and amine hydrochlorides. These isomers share the same molecular weight (233.78 g/mol) but differ in functional groups and stereochemistry, leading to varied physicochemical and biological properties. Key examples include:

- 2-Chloro-N,N-bis(3-methylbutyl)acetamide (CAS 100395-94-6): A chloroacetamide derivative with two branched 3-methylbutyl groups attached to the nitrogen atom .

- (1-(Cyclopentyloxy)cyclohexyl)methanamine hydrochloride (CAS 1384430-56-1): A cyclic ether-substituted amine hydrochloride salt .

- 5-(Dipropylamino)-2-methyl-3-pentyn-2-ol hydrochloride (CAS 5414-76-6): An alkyne-containing tertiary amine hydrochloride .

These compounds are typically used in organic synthesis, pharmaceutical intermediates, or agrochemical research due to their reactive chloro or amine groups.

Properties

IUPAC Name |

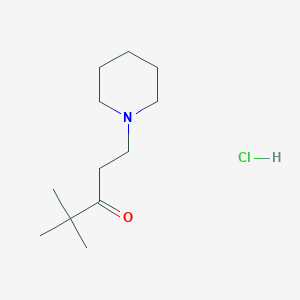

4,4-dimethyl-1-piperidin-1-ylpentan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13;/h4-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POABEHRAJDINTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCN1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Chloro-N,N-bis(3-methylbutyl)acetamide typically begins with chloroacetyl chloride and 3-methylbutylamine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in chloroacetyl chloride by the amine group in 3-methylbutylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production: On an industrial scale, the reaction is performed in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Chloro-N,N-bis(3-methylbutyl)acetamide can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: While the compound itself is relatively stable, the 3-methylbutyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, thiols.

Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Major Products:

Hydrolysis: Yields carboxylic acid and amine.

Substitution: Yields various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N,N-bis(3-methylbutyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(3-methylbutyl)acetamide involves its interaction with nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues in the active site.

Comparison with Similar Compounds

Structural Isomers of C₁₂H₂₄ClNO

Key Observations :

- Substituent Effects : The branched alkyl chains in 100395-94-6 enhance lipophilicity, making it suitable for lipid membrane studies, while the cyclic ether in 1384430-56-1 may improve aqueous solubility .

- Reactivity: The chloroacetamide group in 100395-94-6 is prone to nucleophilic substitution, whereas the amine hydrochloride in 1384430-56-1 is more stable but can act as a proton donor in acid-base reactions .

Halogenated Analogs

Key Observations :

- Reactivity Trade-offs: The non-halogenated analog (16423-52-2) lacks electrophilic sites, making it less reactive in substitution reactions but more stable under basic conditions .

Smaller Chloroacetamides

| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Simplicity | Reference |

|---|---|---|---|---|---|

| 2564-06-9 | 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₁₀ClNO | 183.63 | Aromatic substitution |

Key Observations :

- Size and Solubility: Smaller analogs like 2564-06-9 exhibit lower molecular weights and higher solubility in polar solvents compared to bulkier C₁₂H₂₄ClNO isomers .

- Biological Relevance : Aromatic chloroacetamides are often explored for antimicrobial activity, whereas aliphatic variants (e.g., 100395-94-6) are studied for their surfactant-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.